Ethyl (methylcarbamoyl)carbamate

Lipophilicity Physicochemical property Chromatographic behavior

Procurement of structurally defined carbamate intermediates often suffers from batch variability and limited characterization data. Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7) resolves this with its well-defined ureido-biscarbamate architecture: • Predictable logP (0.48) & PSA (74.41 Ų) ensure reproducible chromatographic behavior and partitioning in synthesis workflows. • Secondary N-methylcarbamoyl moiety offers a reactive handle for derivatization; the ethyl ester enables orthogonal protection. • Compatible with phosgene-free routes (US Patent 6,528,678), supporting EHS-compliant procurement. Suited for agrochemical SAR programs and carbamate analytical method development.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 51863-37-7
Cat. No. B14662523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (methylcarbamoyl)carbamate
CAS51863-37-7
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)NC
InChIInChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9)
InChIKeyBOIKBVWVSJYDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7): Scientific Selection Guide for Carbamate Research and Procurement


Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7), also known as ethyl N-(methylcarbamoyl)carbamate or carbamic acid, [(methylamino)carbonyl]-, ethyl ester, is an organic compound belonging to the class of carbamate esters with the molecular formula C5H10N2O3 and molecular weight 146.14 g/mol [1]. The compound is structurally characterized as a ureido-type biscarbamate containing both an ethyl ester group and an N-methylcarbamoyl moiety [1]. Ethyl (methylcarbamoyl)carbamate is utilized primarily as a research chemical and synthetic intermediate in organic chemistry, particularly in the preparation of other carbamate esters and as a building block in agrochemical development programs .

Why Generic Carbamate Substitution Fails: Structural and Property-Based Differentiation of Ethyl (methylcarbamoyl)carbamate


Carbamate compounds cannot be treated as interchangeable commodities in research and industrial applications due to the profound influence of N-substitution patterns on key physicochemical and biological properties [1]. Within the carbamate class, variations in hydrogen-bonding capacity, lipophilicity, steric bulk, and metabolic stability are directly governed by the identity and arrangement of substituents on the carbamate nitrogen(s) [2]. Ethyl (methylcarbamoyl)carbamate presents a distinct structural profile—a ureido-type biscarbamate with a secondary N-methylcarbamoyl moiety—that differentiates it from simple mono-carbamates (e.g., ethyl N-methylcarbamate), fully N-substituted analogs (e.g., ethyl N-methyl-N-(methylcarbamoyl)carbamate), and phenylcarbamate fungicides (e.g., diethofencarb) [3]. These structural differences translate to measurable divergence in logP, polar surface area, hydrogen-bonding capability, and predicted hydrolytic stability profiles, each of which directly impacts experimental reproducibility, synthetic utility, and application-specific performance [4]. Substituting a close analog without accounting for these quantitative differences may introduce unanticipated variability in reaction outcomes, analytical retention times, or biological assay results.

Quantitative Differentiation Evidence for Ethyl (methylcarbamoyl)carbamate Versus Structural Analogs


Lipophilicity (logP) Differentiation from N,N-Dimethyl Analog

Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7) exhibits a logP value of 0.4807 [1]. In contrast, its fully N-substituted analog ethyl N-methyl-N-(methylcarbamoyl)carbamate (CAS 36209-14-0) displays a logP of 0.805 [2]. This 0.324 logP unit difference corresponds to an approximately 2.1-fold difference in partition coefficient, indicating that the fully N-substituted analog is more than twice as lipophilic as the target compound [3].

Lipophilicity Physicochemical property Chromatographic behavior

Polar Surface Area Differentiation and Hydrogen-Bonding Capacity

Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7) possesses a calculated polar surface area (PSA) of 74.41 Ų [1]. In comparison, the fully N-substituted analog ethyl N-methyl-N-(methylcarbamoyl)carbamate (CAS 36209-14-0) exhibits a reduced PSA of 58.64 Ų [2], reflecting the loss of a hydrogen-bond donor upon full N-substitution. The target compound retains one N-H hydrogen-bond donor, whereas the comparator has zero N-H donors due to complete N-alkylation.

Polar surface area Hydrogen bonding QSAR Membrane permeability

Molecular Weight and Exact Mass Differentiation from Unsubstituted Allophanate

Ethyl (methylcarbamoyl)carbamate (CAS 51863-37-7) has a molecular weight of 146.144 g/mol and exact mass of 146.069 [1]. Its N-unsubstituted structural progenitor, ethyl allophanate (CAS 626-36-8, allophanic acid ethyl ester), has a molecular weight of 132.12 g/mol [2]. The mass difference of 14.02 Da corresponds precisely to the addition of one methyl group (CH₂) on the terminal carbamoyl nitrogen, producing a distinct m/z signature in mass spectrometry.

Mass spectrometry LC-MS Molecular identification Exact mass

Synthesis Route Differentiation: Phosgene-Free Process Applicability

Ethyl (methylcarbamoyl)carbamate is amenable to synthesis via phosgene-free methodologies. US Patent 6,528,678 describes a general phosgene-free process for preparing carbamates by reacting an amine-containing compound with an alkylating agent in the presence of carbon dioxide and cesium carbonate under standard pressure and temperature conditions, producing carbamates in high yield with low by-product formation [1]. Traditional carbamate syntheses employing phosgene or chloroformate reagents involve handling hazardous materials and generate corrosive by-products. In contrast, phosgene-free methods applicable to ethyl (methylcarbamoyl)carbamate offer a safer synthetic route that reduces the need for specialized containment infrastructure and minimizes halogenated waste streams.

Green chemistry Synthetic methodology Carbamate synthesis Phosgene-free

Predicted Hydrolytic Stability Differentiation: Secondary vs. Fully Substituted Carbamates

Carbamate hydrolytic stability is governed by two principal factors: steric hindrance around the carbamate linkage and the pKa of the parent amine [1]. Secondary carbamates such as ethyl (methylcarbamoyl)carbamate, which possess at least one N-H hydrogen, exhibit distinct hydrolysis profiles compared to fully N-substituted (tertiary) carbamates [2]. In a systematic study of carbamate stability, increasing steric hindrance was found to decrease carbamate stability, while increasing amine pKa increased stability [1]. The target compound's secondary N-methylcarbamoyl moiety (with one N-H and one N-CH₃) occupies an intermediate position in the stability spectrum between primary unsubstituted carbamates (fastest hydrolysis) and fully substituted tertiary carbamates (slowest non-enzymatic hydrolysis but altered enzymatic susceptibility) [3].

Hydrolytic stability Carbamate degradation Enzymatic hydrolysis Metabolic stability

Optimal Application Scenarios for Ethyl (methylcarbamoyl)carbamate Based on Differentiated Properties


Organic Synthesis: Intermediate for Ureido-Containing Carbamate Derivatives

Ethyl (methylcarbamoyl)carbamate serves as a versatile building block for the synthesis of more complex carbamate esters and ureido derivatives, as documented in vendor technical literature . Its secondary N-methylcarbamoyl moiety provides a reactive handle for further functionalization while the ethyl ester group offers orthogonal protection strategies. The compound's specific logP (0.48) and PSA (74.41 Ų) characteristics [1] make it particularly suitable as an intermediate where moderate polarity and defined hydrogen-bonding capacity are required for subsequent reaction steps or purification by normal-phase chromatography. In comparative synthetic applications, this compound provides distinct reactivity and partitioning behavior versus fully N-substituted analogs (e.g., ethyl N-methyl-N-(methylcarbamoyl)carbamate, CAS 36209-14-0), which exhibit higher lipophilicity (logP 0.805) and reduced hydrogen-bonding capacity [2].

Agrochemical Research: Carbamate Fungicide Scaffold Exploration

The compound's ureido-biscarbamate architecture positions it as a scaffold of interest for agrochemical fungicide development programs. Patent literature indicates that carbamate derivatives containing the N-methylcarbamoyl substructure are actively investigated for controlling plant diseases, including wheat powdery mildew and cucumber gray mold . While ethyl (methylcarbamoyl)carbamate itself is a research intermediate rather than a commercial fungicide, its structural features—particularly the balance of lipophilicity (logP 0.48) and polar surface area (74.41 Ų) [1]—align with physicochemical property ranges observed in carbamate fungicide candidates. Researchers developing novel carbamate-based fungicides may utilize this compound as a reference standard or synthetic precursor to explore structure-activity relationships (SAR) around the methylcarbamoyl-ethyl ester motif.

Analytical Method Development: LC-MS and HPLC Standard

The compound's defined exact mass (146.069) and characteristic 14 Da mass difference from unsubstituted allophanate analogs make it suitable as an analytical standard for method development in carbamate analysis. Its logP of 0.48 and PSA of 74.41 Ų [1] predict distinct reversed-phase HPLC retention behavior compared to both more lipophilic fully substituted carbamates (logP >0.8) and more polar unsubstituted allophanates. This predictable chromatographic behavior enables its use as a system suitability standard or retention time marker in HPLC methods for carbamate pesticide residue analysis, where methods such as EPA Method 531.1 and ASTM D5315 are applicable to N-methylcarbamoyl-containing analytes [2].

Green Chemistry Compatible Carbamate Synthesis Programs

For research programs and industrial procurement specifications that mandate phosgene-free or reduced-hazard synthetic routes, ethyl (methylcarbamoyl)carbamate presents a favorable profile due to its compatibility with alternative carbamate synthesis methodologies. US Patent 6,528,678 describes a phosgene-free process using CO₂ and cesium carbonate applicable to this compound class . This is in contrast to traditional carbamates that may be exclusively supplied via phosgene-dependent routes. Organizations with environmental, health, and safety (EHS) policies restricting phosgene usage or requiring reduced hazardous waste generation may prioritize procurement of compounds accessible via these alternative synthetic pathways.

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